

4-Ethyl-1H-pyrazol-3-amine oxalate chemical structure and characterization

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Compound of Interest

Compound Name: **4-Ethyl-1H-pyrazol-3-amine oxalate**

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An In-Depth Technical Guide to the Chemical Structure and Characterization of **4-Ethyl-1H-pyrazol-3-amine Oxalate**

Abstract

This technical guide provides a comprehensive examination of **4-Ethyl-1H-pyrazol-3-amine oxalate** (CAS No: 1010800-27-7), a heterocyclic amine salt with potential applications in medicinal chemistry and organic synthesis.^[1] As a building block in drug discovery, a thorough understanding of its structural and physicochemical properties is paramount. This document details the definitive structural elucidation and characterization of the compound through a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The methodologies are presented with a rationale rooted in established analytical principles, providing researchers and drug development professionals with a validated framework for its identification and quality assessment.

Molecular Structure and Physicochemical Properties

4-Ethyl-1H-pyrazol-3-amine oxalate is an organic salt formed through the acid-base reaction between the basic 4-Ethyl-1H-pyrazol-3-amine and the dicarboxylic oxalic acid.^{[2][3]} The primary amine on the pyrazole ring is protonated by the acidic protons of oxalic acid, resulting

in the formation of an ammonium oxalate salt. This ionic interaction is crucial for its solid-state properties, such as crystallinity and solubility.[4][5]

The pyrazole core is a significant pharmacophore in numerous bioactive molecules.[6] The presence of the ethyl group at the C4 position and the amine at the C3 position provides specific steric and electronic properties that can be leveraged in synthetic applications.[1] A critical feature of the 1H-pyrazole ring is its capacity for tautomerism, where the N-H proton can exist in equilibrium between the two nitrogen atoms.[7][8]

Chemical Structure Diagram

The structure consists of the 4-ethyl-1H-pyrazol-3-aminium cation and the oxalate dianion.

Caption: Ionic structure of **4-Ethyl-1H-pyrazol-3-amine oxalate**.

Physicochemical Data

The fundamental properties of the compound are summarized below.

Property	Value	Source
CAS Number	1010800-27-7	[9]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₄ (C ₅ H ₉ N ₃ ·C ₂ H ₂ O ₄)	[10][11]
Molecular Weight	201.18 g/mol	[10][11]
Appearance	Colorless crystalline powder or crystal	
Solubility	Soluble in water; slightly soluble in ethanol, ether, ketone	

Comprehensive Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of **4-Ethyl-1H-pyrazol-3-amine oxalate**. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for structural characterization.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for determining the precise atomic connectivity in an organic molecule. For **4-Ethyl-1H-pyrazol-3-amine oxalate**, ^1H and ^{13}C NMR are used to map the hydrogen and carbon skeleton of the pyrazole cation, while also providing evidence for the oxalate counter-ion.[7][12][13]

Expected Data: The ^1H NMR spectrum in a solvent like DMSO-d₆ is predicted to show distinct signals corresponding to each unique proton environment.

- Ethyl Group: A quartet around 2.5 ppm (–CH₂–) coupled to a triplet around 1.1 ppm (–CH₃).
- Pyrazole Ring: A singlet for the C5-H proton, typically observed downfield (~7.5-7.8 ppm) due to the aromatic nature of the ring.[8][14]
- Amine/Ammonium Protons (NH₃⁺): A broad singlet, often significantly downfield, resulting from protonation by oxalic acid. Its chemical shift and broadness are highly dependent on concentration and residual water.
- Pyrazole N-H Proton: A very broad signal that may be difficult to observe or merge with the baseline due to chemical exchange and quadrupolar relaxation from the adjacent ^{14}N nucleus.[7]

Trustworthiness (Self-Validating Protocol):

- Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to ensure solubility of the salt and minimize exchange of labile protons.
- Data Acquisition: Acquire a standard ^1H NMR spectrum at a field strength of at least 400 MHz to achieve good signal dispersion.
- Verification: The integration of the signals should correspond to the number of protons in each environment (e.g., 2H for the quartet, 3H for the triplet, 1H for the pyrazole singlet). The

characteristic coupling pattern of the ethyl group provides internal validation of the assignment.

Expected Data: The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon atoms.

- **Ethyl Group:** Two signals in the aliphatic region, ~15-25 ppm for the $-\text{CH}_2-$ and ~10-15 ppm for the $-\text{CH}_3$.
- **Pyrazole Ring:** Three distinct signals in the aromatic/heteroaromatic region (~100-150 ppm) for C3, C4, and C5.
- **Oxalate Anion:** A signal for the two equivalent carboxylate carbons ($-\text{COO}^-$), typically observed in the range of 160-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule. The formation of the oxalate salt introduces highly characteristic vibrational bands that are distinct from the free amine.[\[15\]](#)

Expected Data: The FTIR spectrum is expected to display the following key absorption bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400-3100 (broad)	N-H Stretch	$-\text{NH}_3^+$ (Ammonium)
3100-3000	C-H Stretch	Pyrazole Ring (Aromatic)
2970-2850	C-H Stretch	Ethyl Group (Aliphatic)
~1700-1620 (strong)	C=O Asymmetric Stretch	Oxalate ($-\text{COO}^-$)
~1600-1550	C=N, C=C Stretch	Pyrazole Ring
~1320 (strong)	C-O Symmetric Stretch	Oxalate ($-\text{COO}^-$)

Trustworthiness (Self-Validating Protocol):

- Sample Preparation: Prepare a solid sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. This avoids solvent interference and provides a clear spectrum of the solid-state structure.
- Background Correction: A background spectrum must be collected immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
- Verification: The presence of both the strong, broad N-H stretches from the ammonium group and the intense carboxylate (C=O, C-O) stretches from the oxalate anion confirms the salt's formation.[16][17] The absence of a sharp, free amine N-H stretch (~3300-3400 cm⁻¹) further validates this conclusion.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight.[18] For an ionic salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they typically result in the observation of the intact cation.

Expected Data: In positive-ion mode ESI-MS, the oxalate salt will dissociate in solution. The analysis will detect the protonated parent amine, 4-Ethyl-1H-pyrazol-3-amine.

- Molecular Formula of Amine: C₅H₉N₃[1]
- Exact Mass of Amine: 111.080 g/mol
- Expected Ion: [M+H]⁺
- Predicted m/z: 112.087[19]

Trustworthiness (Self-Validating Protocol):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
- Ionization: Utilize positive-ion mode ESI to generate gas-phase ions of the pyrazole cation.

- Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
- Verification: The experimentally measured m/z value should match the theoretical value for the $[C_5H_{10}N_3]^+$ ion to within a few parts per million (ppm), confirming the elemental composition of the cation. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation based on the resulting fragmentation pattern.[18][20]

Elemental Analysis

Expertise & Experience: Elemental analysis by combustion is a fundamental quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[13][21] This analysis directly verifies the empirical and molecular formula of the entire salt, $C_7H_{11}N_3O_4$.

Expected Data: The experimental percentages should align closely with the calculated theoretical values.

Element	Theoretical Mass %	Acceptable Experimental Range
Carbon (C)	41.79%	41.49% - 42.09%
Hydrogen (H)	5.51%	5.21% - 5.81%
Nitrogen (N)	20.88%	20.58% - 21.18%

Trustworthiness (Self-Validating Protocol):

- Sample Preparation: The sample must be meticulously dried to remove any residual solvent or water, which would alter the hydrogen and carbon percentages.
- Instrumentation: A modern, automated CHN combustion analyzer is used. The instrument is calibrated with a certified standard (e.g., acetanilide) before running the sample.
- Verification: The experimental results for C, H, and N must fall within the accepted deviation of $\pm 0.3\text{-}0.4\%$ from the calculated theoretical values to confirm the molecular formula and indicate a high degree of sample purity.[13]

Conclusion

The structural identity and integrity of **4-Ethyl-1H-pyrazol-3-amine oxalate** have been rigorously established through the synergistic application of modern analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework of the cation, FTIR spectroscopy validates the presence of key functional groups indicative of the ammonium oxalate salt structure, high-resolution mass spectrometry verifies the exact mass and elemental composition of the cation, and elemental analysis confirms the overall molecular formula of the salt. This comprehensive characterization provides a robust and reliable data package for researchers utilizing this compound in synthesis and drug development endeavors.

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